Propanoic acid, 3-amino-3-(methylthio)- Propanoic acid, 3-amino-3-(methylthio)-
Brand Name: Vulcanchem
CAS No.: 824424-68-2
VCID: VC19032075
InChI: InChI=1S/C4H9NO2S/c1-8-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)
SMILES:
Molecular Formula: C4H9NO2S
Molecular Weight: 135.19 g/mol

Propanoic acid, 3-amino-3-(methylthio)-

CAS No.: 824424-68-2

Cat. No.: VC19032075

Molecular Formula: C4H9NO2S

Molecular Weight: 135.19 g/mol

* For research use only. Not for human or veterinary use.

Propanoic acid, 3-amino-3-(methylthio)- - 824424-68-2

Specification

CAS No. 824424-68-2
Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
IUPAC Name 3-amino-3-methylsulfanylpropanoic acid
Standard InChI InChI=1S/C4H9NO2S/c1-8-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)
Standard InChI Key HXFAIJGVPHVXHO-UHFFFAOYSA-N
Canonical SMILES CSC(CC(=O)O)N

Introduction

Chemical Identification and Structural Analysis

Molecular and Structural Characteristics

Propanoic acid, 3-amino-3-(methylthio)-, also known as 3-methylsulfanyl-β-alanine, belongs to the class of β-amino acids. Its IUPAC name, 3-methylsulfanyl-β-alanine, reflects the substitution pattern: a methylthio group at the β-carbon relative to the carboxylic acid moiety . The molecular structure (Fig. 1) features:

  • Carboxylic acid group (–COOH) at position 1.

  • Amino group (–NH2) and methylthio group (–SCH3) at position 3.

Molecular Formula: C4H9NO2S
Molecular Weight: 135.19 g/mol .
CAS Registry Number: 824424-68-2 .

The compound’s 3D conformation, as depicted in PubChem’s computed model, shows a bent geometry due to steric interactions between the methylthio and amino groups . This spatial arrangement influences its reactivity and solubility.

Spectroscopic and Physicochemical Properties

The NIST WebBook entry for the related compound 3-(methylthio)propanoic acid (CAS 646-01-5) provides insights into spectral characteristics, though differences arise due to the absence of the amino group in this analog . Key data include:

  • Mass Spectrum (EI): Dominant fragments at m/z 120 (M+), 75 (CH2=SCH3+), and 61 (COOH+) .

  • Solubility: High solubility in polar solvents like DMSO (≥250 mg/mL) and water (25 mg/mL) .

For the amino-substituted derivative, computational models predict a pKa of ~2.1 (carboxylic acid) and ~9.8 (amino group), enabling zwitterionic behavior in physiological conditions.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 3-amino-3-(methylthio)propanoic acid remains underexplored, but analogous methods for β-amino acids provide a framework:

Enzymatic Resolution

Racemic β-amino acids can be resolved using lipases or esterases to yield enantiopure forms. A patent (WO2004043905A1) describes the use of Streptomyces lincolnensis peroxidases to oxidize methionine derivatives, yielding 3-methylthiopropionic acid intermediates . Adaptation of this pathway could involve amination steps to introduce the amino group.

Chemical Synthesis

A plausible route involves:

  • Methionine Degradation: Oxidative decarboxylation of methionine produces 3-methylthiopropionic acid .

  • Amination: Direct amination via Hoffman or Curtius reactions introduces the amino group.

Reaction conditions (e.g., 50–120°C, acidic/basic catalysts) are critical to avoid side reactions .

Biological and Biochemical Roles

Metabolic Pathways

3-Amino-3-(methylthio)propanoic acid is implicated in methionine catabolism. In Streptomyces lincolnensis, methionine undergoes oxidative decarboxylation to form 3-methylthiopropionic acid, a precursor to antifungal agents . The amino-substituted variant may arise via transamination or microbial biosynthesis, though direct evidence is limited.

Antifungal and Antimicrobial Activity

Studies on 3-methylthiopropionic acid (HY-101401) demonstrate dose-dependent inhibition of Fusarium oxysporum, a plant pathogen . The amino group in 3-amino-3-(methylthio)propanoic acid likely enhances bioavailability and target binding, though specific assays are pending.

Industrial and Pharmaceutical Applications

Agricultural Uses

As a methionine metabolite, this compound could serve as a:

  • Plant Growth Regulator: Inhibits root elongation in weeds at >12 mg/mL .

  • Antifungal Agent: Suppresses fungal hyphae formation in crops.

Pharmaceutical Development

  • Drug Delivery: Sustained-release formulations (e.g., microgranules) could mitigate rapid clearance, as seen in β-alanine studies .

  • Anticancer Agents: Structural analogs show promise in differentiating cancer cells .

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes for large-scale production.

  • Mechanistic Studies: Elucidate molecular targets in fungal and cancer cells.

  • Clinical Trials: Assess safety and efficacy in preclinical models.

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